Tetradecyltrimethylammonium chloride
Overview
Description
Synthesis Analysis
The synthesis of tetradecyltrimethylammonium carboxylates, closely related to TTAC, involves the quaternization of tetradecyldimethylamines with dimethyl carbonate, followed by reaction with different carboxylic acids. This process results in surfactants capable of significantly reducing the surface tension of water, showcasing their potential for various applications (Yan et al., 2013).
Molecular Structure Analysis
The molecular structure of TTAC and its complexes have been extensively studied. For example, the crystal and molecular structure of a 2:1 complex of tetradecyltrimethylammonium bromide with rac-1,1′-bi-2-naphthol was reported, revealing unique hydrogen bonding and molecular packing in the crystalline state, providing insights into the interactions and conformations of TTAC molecules in complex systems (Marfo-owusu et al., 2005).
Chemical Reactions and Properties
The chemical behavior of TTAC in various reactions, such as its role in micelle formation and interaction with other molecules, has been a subject of research. For instance, the interaction between TTAC and benzyldimethylhexadecylammonium chloride in aqueous/urea solution exhibits specific characteristics, including changes in critical micelle concentration and thermodynamic parameters indicative of spontaneous micelle formation and attractive interactions between components (Molla et al., 2017).
Physical Properties Analysis
The physical properties of TTAC, such as micellar behavior and thermodynamics in various solvents, have been examined. The effects of formamide on the micellization of TTAC were studied, revealing how solvent content influences micellar properties like critical micelle concentration and aggregation numbers. These findings are crucial for understanding the behavior of TTAC in different environments (Aguiar et al., 2002).
Chemical Properties Analysis
The chemical properties of TTAC, including its ability to form mixed micelles with other surfactants and its interaction with various ions and molecules, have been explored. Studies on mixed micelles of TTAC with other surfactants show how TTAC's chemical properties can be modulated by the presence of other ionic species, affecting critical micelle concentration and micellar structure. These interactions are crucial for applications requiring specific micellar properties and behaviors (Bakshi et al., 2004).
Scientific Research Applications
Application in Reproductive Toxicology
- Scientific Field: Reproductive Toxicology
- Summary of the Application: TTAC has been used in studies to investigate its reproductive toxicities. Specifically, it was used in a study on the nematode species Caenorhabditis elegans .
- Methods of Application or Experimental Procedures: The study involved exposing Caenorhabditis elegans to TTAC over four consecutive generations (from F1 to F4). The effects of TTAC on total and initial reproduction were observed, which showed stimulation and inhibition that oscillated from F1 to F4 .
- Results or Outcomes: The study found that TTAC significantly disturbed the levels of several proteins involved in reproduction, including spermatocyte protein 8 (SPE8), sperm transmembrane protein 9 (SPE9), vitellogenin (Vg), major sperm protein (MSP), and ephrin receptor protein tyrosine kinase (VAB-1). These disturbances indicated that TTAC impacted the reproductive processes via oocyte meiosis, gonadal support, and germline development .
Application as a Surfactant in Chromatography
- Scientific Field: Analytical Chemistry
- Summary of the Application: TTAC is used as a surfactant in chromatography . Chromatography is a technique used to separate mixtures of substances into their components. Surfactants like TTAC are often used in chromatography to modify the surface tension of the mobile phase, which can improve the separation of the components in the mixture .
- Methods of Application or Experimental Procedures: In a typical chromatographic procedure, the mixture to be separated is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various components of the mixture travel at different speeds, causing them to separate. The addition of TTAC to the mobile phase can alter the interactions between the stationary phase, the mobile phase, and the components of the mixture, leading to improved separation .
- Results or Outcomes: The use of TTAC as a surfactant in chromatography can lead to improved resolution of the components in the mixture, making it easier to identify and quantify them .
Application as a Biocide
- Scientific Field: Microbiology
- Summary of the Application: TTAC exhibits biocidal activity . Biocides are substances that can deter, render harmless, or exert a controlling effect on any harmful organism by chemical or biological means .
- Methods of Application or Experimental Procedures: TTAC can be used in various settings where control of microbial growth is desired. This includes medical environments, water treatment systems, and personal care products . The exact method of application will depend on the specific context, but generally involves adding TTAC to the system at a concentration sufficient to inhibit microbial growth .
- Results or Outcomes: The use of TTAC as a biocide can help to prevent the spread of harmful microorganisms, thereby reducing the risk of infection or contamination .
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethyl(tetradecyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYYIKYYFSTQRU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-92-0 (Parent) | |
Record name | Myristyltrimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041289 | |
Record name | Myristyltrimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetradecyltrimethylammonium chloride | |
CAS RN |
4574-04-3 | |
Record name | Tetradecyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4574-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyltrimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecyltrimethylammonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Myristyltrimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(tetradecyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRADONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV7NJU3FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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